2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207000-22-3
VCID: VC4985417
InChI: InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23)
SMILES: C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C16H16N4O3S2
Molecular Weight: 376.45

2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

CAS No.: 1207000-22-3

Cat. No.: VC4985417

Molecular Formula: C16H16N4O3S2

Molecular Weight: 376.45

* For research use only. Not for human or veterinary use.

2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide - 1207000-22-3

Specification

CAS No. 1207000-22-3
Molecular Formula C16H16N4O3S2
Molecular Weight 376.45
IUPAC Name 2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23)
Standard InChI Key ICIGDSKVOOTCER-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Synthesis

The synthesis of 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide likely involves multi-step reactions incorporating the following steps:

  • Formation of the Thiazole Core:

    • Thiazoles are typically synthesized via Hantzsch thiazole synthesis, which involves a reaction between α-haloketones and thioamides.

    • In this case, a precursor like 4-carboxy-thioamide could be used.

  • Introduction of the Pyrrole Group:

    • A pyrrole derivative can be attached to the thiazole ring through electrophilic substitution or coupling reactions.

  • Attachment of Sulfonamide Substituent:

    • The sulfonamide group is introduced by reacting a sulfonyl chloride (e.g., 4-sulfamoylbenzyl chloride) with an amine group on the thiazole scaffold.

  • Final Amidation:

    • The carboxylic acid functional group on the thiazole ring undergoes amidation with an amine to yield the final carboxamide structure.

Potential Applications:

  • Antimicrobial Activity:

    • Sulfonamide derivatives are well-known for their antibacterial properties by inhibiting dihydropteroate synthase.

    • The thiazole and pyrrole rings may enhance activity against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Properties:

    • Sulfonamides have been studied for their role in modulating inflammatory pathways, potentially through cyclooxygenase inhibition.

  • Anticancer Potential:

    • The combination of heterocyclic rings like thiazole and pyrrole is often explored for antiproliferative effects against cancer cell lines.

Mechanism of Action:

The compound may act by interacting with biological targets such as enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions facilitated by its heterocyclic framework.

Spectroscopic Characterization

To confirm the structure of this compound, standard analytical techniques are used:

TechniqueObservations
NMR (1H & 13C)Signals corresponding to aromatic protons (pyrrole, phenyl), carboxamide NH
IR SpectroscopyPeaks for sulfonamide (-SO2NH), amide (C=O), and thiazole vibrations
Mass SpectrometryMolecular ion peak at ~364 m/z confirming molecular weight

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